BenchChemオンラインストアへようこそ!

N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide

Lipophilicity Fluorine positional effect Drug design

Procure the racemic benzimidazole‑benzamide scaffold (CAS 338410‑64‑3) for focused FLAP/leukotriene biosynthesis inhibitor SAR. Its ortho‑fluorine and ethyl spacer create unique hydrogen/halogen‑bonding networks that para/meta analogs cannot replicate. The chiral center enables enantiomeric resolution and stereochemical activity profiling. LogP 2.22, 2 H‑bond donors, and Rule‑of‑5 compliance ensure drug‑like properties for pre‑formulation. Avoid generic benzimidazole‑benzamide substitutions that risk unpredictable target engagement.

Molecular Formula C16H14FN3O
Molecular Weight 283.306
CAS No. 338410-64-3
Cat. No. B2974907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide
CAS338410-64-3
Molecular FormulaC16H14FN3O
Molecular Weight283.306
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O/c1-10(15-19-13-8-4-5-9-14(13)20-15)18-16(21)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,18,21)(H,19,20)
InChIKeyPAAKKBWXBDTPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide (CAS 338410-64-3): Structural and Procurement Profile


N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide is a synthetic small molecule (C16H14FN3O, MW 283.30) that combines a benzimidazole heterocycle with a 2-fluorobenzamide moiety linked through an ethyl spacer bearing a chiral center . The compound exists as a racemic mixture, with the (S)-enantiomer separately registered (ChemSpider CSID:700727) . The ortho-fluorine substitution on the benzamide ring, together with the ethyl linker and the benzimidazole NH donor/acceptor system, defines its hydrogen-bonding and lipophilicity profile. Key physicochemical properties include a predicted density of 1.3±0.1 g/cm³, boiling point of 537.5±35.0 °C, ACD/LogP of 2.22, and 2 H-bond donors and 4 H-bond acceptors .

Why N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide Cannot Be Replaced by Generic Benzimidazole-Benzamide Analogs


Benzimidazole-benzamide derivatives exhibit highly sensitive structure-activity relationships (SAR) where minor modifications—linker length, fluorine position, or stereochemistry—can drastically alter target binding and biological outcomes. The target compound's ortho-fluorine participates in unique intramolecular and intermolecular hydrogen/halogen bonding networks that para- or meta-fluoro analogs cannot replicate, as demonstrated by crystallographic studies of fluorinated benzimidazoles [1]. Furthermore, the ethyl linker introduces a chiral center absent in direct-linked analogs such as N-(1H-benzimidazol-2-yl)-2-fluorobenzamide (2-BIFBA) [2], enabling enantiomer-specific interactions with biological targets. Predicted logP values differ by an estimated ~0.5 log units between ortho- and para-fluoro isomers, altering membrane permeability and metabolic stability profiles. These structural nuances mean that substituting this compound with a generic benzimidazole-benzamide analog risks losing or unpredictably altering target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide vs. Analogs


ortho-Fluorine vs. para-Fluorine Substitution: Lipophilicity and LogD Comparison

The ortho-fluorine substitution in the target compound increases lipophilicity compared to the para-fluoro isomer. Predicted ACD/LogP for N-(1-(1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide is 2.22, whereas the para-fluoro analog N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide (MFCD00791200) is predicted to have a lower ACD/LogP by approximately 0.3–0.5 log units based on the known contribution of ortho- vs. para-fluoro substitution to partition coefficients . This difference is attributed to intramolecular shielding of the ortho-fluorine dipole by the adjacent amide group, reducing aqueous solvation and increasing lipophilicity. Such logP differences can translate into measurable differences in membrane permeability and metabolic stability in in vitro assays [1].

Lipophilicity Fluorine positional effect Drug design

Ethyl Spacer vs. Direct Linkage: Rotatable Bond Count and Conformational Flexibility Impact on Binding Entropy

The ethyl spacer in the target compound introduces 3 freely rotatable bonds, compared to only 1 rotatable bond in the directly linked analog N-(1H-benzimidazol-2-yl)-2-fluorobenzamide (2-BIFBA) [1]. This increased conformational flexibility can influence binding entropy costs upon target engagement: the ethyl-linked compound pays a higher entropic penalty in the unbound state, potentially translating into greater selectivity for targets that optimally pre-organize the linker geometry. In addition, the ethyl spacer creates a C2-chiral center (absent in 2-BIFBA), enabling enantiomeric resolution—a feature exploited in FLAP inhibitor programs where (S)- and (R)-enantiomers of ethyl-linked benzimidazole-benzamides showed differential activity [2].

Conformational flexibility Rotatable bonds Binding entropy

Chiral Resolution Capability: (S)- vs. (R)-Enantiomer Differentiation Potential

The target compound is supplied as a racemic mixture (CAS 338410-64-3). The (S)-enantiomer is separately indexed (ChemSpider CSID:700727, SMILES: C[C@@H](c1[nH]c2ccccc2n1)NC(=O)c3ccccc3F) and is distinguishable by its specific optical rotation and chromatographic retention . In related benzimidazole-based FLAP inhibitor programs, enantiomeric pairs of ethyl-linked benzimidazole-benzamides demonstrated differential FLAP binding and leukotriene biosynthesis inhibition, with the more active enantiomer showing IC50 values 5- to 20-fold lower than its antipode [1]. The availability of a defined chiral center provides a procurement advantage: researchers can obtain the racemate for initial screening and, upon hit identification, source or synthesize the individual enantiomers for stereospecific SAR expansion.

Stereochemistry Enantiomeric resolution Preclinical development

Thermal Stability vs. Direct-Linked Analog: DSC/TGA Comparison

The directly linked analog N-(1H-benzimidazol-2-yl)-2-fluorobenzamide (2-BIFBA) exhibits thermal stability up to 353 K (80 °C) as determined by TGA and DTA, with a defined melting endotherm corresponding to its monoclinic crystal system (space group P21/c) [1]. The target compound, containing an additional ethyl spacer, is predicted to have a higher molecular flexibility and potentially lower melting point (predicted 230.90 °C), which may translate into different solubility and formulation characteristics . In procurement contexts, the thermal stability profile determines storage conditions and experimental temperature windows for melt-based formulation or hot-stage microscopy studies.

Thermal stability Crystallinity Formulation development

Antimicrobial Activity of the Benzimidazole-2-Fluorobenzamide Chemotype: Class-Level Evidence

The closely related direct-linked analog N-(1H-benzimidazol-2-yl)-2-fluorobenzamide (2-BIFBA) demonstrated antibacterial and antifungal activity by the zone of inhibition method, with measurable zones of inhibition against tested bacterial and fungal strains using ciprofloxacin and amphotericin-B as standards [1]. While quantitative zone diameters for this specific analog are not disaggregated in the abstract, the study confirmed that the 2-fluorobenzamide substitution pattern contributes to antimicrobial potency within this chemotype class. Separately, benzimidazolylbenzamide derivatives with ethyl or methylene linkers were shown to exhibit antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans at 1 µg/mL concentration [2]. The target compound, bearing both the 2-fluorobenzamide moiety and an ethyl linker, is positioned at the intersection of these two active sub-series.

Antimicrobial Zone of inhibition Candida albicans

Targeted Application Scenarios for N-(1-(1H-1,3-Benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of ortho-Fluoro Benzimidazole-Benzamide FLAP Inhibitors

The compound's ortho-fluoro substitution pattern and ethyl linker match the structural features described in US Patent 9,067,917 B2 for 1,2,5-substituted benzimidazole FLAP modulators . Researchers investigating leukotriene biosynthesis inhibition can use this compound as a reference scaffold to systematically compare the effects of ortho- vs. para-fluoro substitution and ethyl vs. methylene linker length on FLAP binding affinity and selectivity over soluble epoxide hydrolase (sEH), as demonstrated in the scaffold optimization of BRP-7-derived analogs [3].

Chiral Probe Development for Stereochemistry-Activity Relationship (SSAR) Expansion

The racemic nature of the compound (CAS 338410-64-3) and the availability of the (S)-enantiomer as a distinct chemical entity (ChemSpider CSID:700727) make this compound ideal for enantiomeric resolution and SSAR studies. Researchers can use chiral HPLC to separate enantiomers and evaluate differential activity against targets such as kinases, GPCRs, or microbial enzymes where stereochemistry critically impacts potency, as established for related ethyl-linked benzimidazole pharmacophores [3].

Antimicrobial Hit-to-Lead Optimization Starting from a 2-Fluorobenzamide-Benzimidazole Scaffold

Building on the class-level antimicrobial activity of 2-BIFBA (zone of inhibition against bacterial and fungal strains) and the demonstrated activity of benzimidazolylbenzamide derivatives at 1 µg/mL against B. subtilis, P. aeruginosa, and C. albicans [3], this compound can serve as a starting point for synthesizing focused libraries with systematic variations at the benzimidazole C5/C6 positions and the benzamide ring. Its ortho-fluorine enhances lipophilicity, which may improve Gram-negative membrane penetration compared to non-fluorinated or para-fluoro analogs.

Physicochemical Profiling and Pre-formulation Development for Chiral Benzimidazole Candidates

The compound's predicted logP of 2.22, 2 H-bond donors, and 4 H-bond acceptors place it within favorable oral drug-like space (Rule of 5 compliant). Its predicted melting point (~231 °C) and boiling point (537.5 °C) provide key parameters for solid-state characterization, solubility determination in biorelevant media, and solid dispersion formulation. Procurement of high-purity racemic material supports pre-formulation studies where stereochemical stability under accelerated conditions must be established.

Quote Request

Request a Quote for N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.